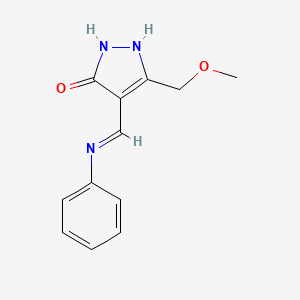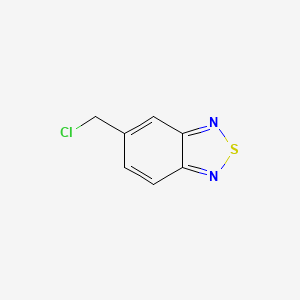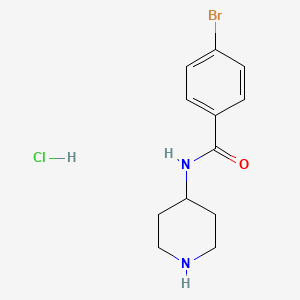![molecular formula C9H16O2 B2594079 (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2503204-98-4](/img/structure/B2594079.png)
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethyl-2-oxabicyclo[221]heptan-1-yl)methanol is a bicyclic organic compound featuring a unique oxabicycloheptane structure
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
Target of Action
The primary target of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in various cellular processes.
Mode of Action
This compound interacts with protein phosphatases, inhibiting their activity . This inhibition prevents the dephosphorylation of certain proteins, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of protein phosphatases by this compound affects several biochemical pathways. One notable pathway is the regulation of transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression . By inhibiting protein phosphatases, this compound can potentially influence the immune response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol typically involves the cycloaddition of suitable precursors. One common method is the Diels-Alder reaction between furans and olefinic or acetylenic dienophiles . This reaction is known for its ability to produce the bicyclic structure with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions, optimized for large-scale synthesis. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but lacks the dimethyl and hydroxyl groups.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom in the bicyclic structure, offering different chemical properties and applications.
8-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant biological activity.
Uniqueness: (3,3-Dimethyl-2-oxabicyclo[22
Eigenschaften
IUPAC Name |
(3,3-dimethyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-8(2)7-3-4-9(5-7,6-10)11-8/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGDGEYCZPDPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(O1)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(3-Chlorophenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2593996.png)
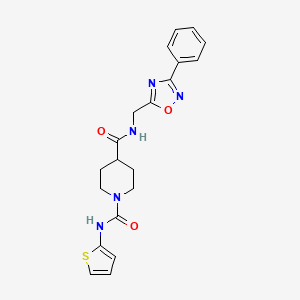
![N-(1H-benzo[d]imidazol-2-yl)-6-(benzyloxy)pyrimidine-4-carboxamide](/img/structure/B2593999.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
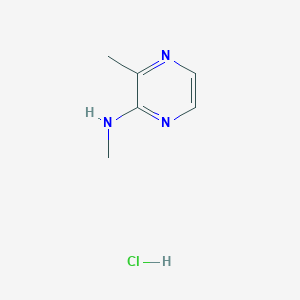
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)


![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)
